2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Catalog No.
S1795015
CAS No.
1233921-75-9
M.F
C₈¹³CH₁₀F₂¹⁵N₂O₅
M. Wt
267.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',2'-Difluoro-2'-deoxyuridine-13C,15N2

CAS Number

1233921-75-9

Product Name

2',2'-Difluoro-2'-deoxyuridine-13C,15N2

Molecular Formula

C₈¹³CH₁₀F₂¹⁵N₂O₅

Molecular Weight

267.16

Synonyms

2’-Deoxy-2’,2’-difluorouridine-13C,15N2 ; 2’,2’-Difluorodeoxyuridine-13C,15N2;

Tracing Metabolic Pathways

Scientists can use isotopically labeled molecules like dFdU-13C,15N2 to track their metabolism within cells. The carbon-13 (¹³C) and nitrogen-15 (¹⁵N) isotopes serve as unique tags allowing researchers to distinguish the labeled compound from its unlabeled counterparts in biological samples using techniques like mass spectrometry . This approach helps elucidate metabolic pathways and understand how cells process the compound.

Studying Gemcitabine Metabolism

dFdU is an important metabolite of gemcitabine, a chemotherapy drug used to treat various cancers . By studying dFdU-13C,15N2, researchers can gain insights into gemcitabine's mechanism of action and identify potential factors affecting its efficacy.

2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is a synthetic derivative of the natural nucleoside 2'-deoxyuridine, which plays a crucial role in the structure of DNA. This compound is distinguished by its isotopic labeling with carbon-13 and nitrogen-15, enhancing its utility in various scientific research applications, particularly in metabolic studies and drug development. As a metabolite of Gemcitabine, a well-known nucleoside analog used in chemotherapy, 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 serves as a valuable tool for understanding the pharmacokinetics and pharmacodynamics of Gemcitabine and similar compounds .

dFdU-13C,15N2 itself likely doesn't have a specific mechanism of action. Its primary function is to serve as a labeled surrogate for dUrd, allowing researchers to track its incorporation into DNA or other cellular processes through the isotopic labels [].

: A series of reactions introduce fluorine atoms into the 2'-deoxyuridine structure.
  • Purification: After synthesis, purification techniques are employed to isolate the desired compound with high yield and purity.
  • Industrial production follows similar methods but utilizes automated reactors and advanced purification techniques to ensure consistency and reliability .

    The biological activity of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 is primarily linked to its role as a metabolite of Gemcitabine. It is known to interfere with DNA replication by incorporating into DNA strands during replication, which can lead to termination of replication processes. This action results in cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's mechanism involves interactions at the molecular level, including binding to biomolecules and influencing gene expression .

    The applications of 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 are diverse:

    • Pharmacokinetic Studies: Used as a tracer in studies investigating the metabolism of Gemcitabine.
    • Imaging Techniques: Its stable isotopes allow for non-invasive imaging studies in biological systems.
    • Environmental Standards: It serves as a standard for detecting pollutants in various matrices such as air and water .

    Interaction studies involving 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 focus on its binding affinity with DNA polymerases and other enzymes involved in nucleic acid metabolism. These studies provide insights into how this compound affects cellular processes and its potential therapeutic effects against cancer cells. Additionally, it can be used in nuclear magnetic resonance (NMR) spectroscopy to elucidate structural information about biomolecules .

    Several compounds share structural similarities with 2',2'-Difluoro-2'-deoxyuridine-13C,15N2. Here are some notable examples:

    Compound NameCAS NumberKey Features
    2',2'-Difluorodeoxycytidine1233920-03-9Nucleoside analog with similar action mechanism
    Gemcitabine95058-81-4Parent compound; widely used in chemotherapy
    5-Fluorouracil51-21-8Another nucleoside analog used in cancer therapy
    3'-Azido-3'-deoxythymidine30516-87-1Used in HIV treatment; structurally related

    Uniqueness: The isotopic labeling with carbon-13 and nitrogen-15 distinguishes 2',2'-Difluoro-2'-deoxyuridine-13C,15N2 from these similar compounds, allowing for detailed metabolic tracking and analysis that is not possible with non-labeled counterparts .

    Dates

    Modify: 2023-08-15

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